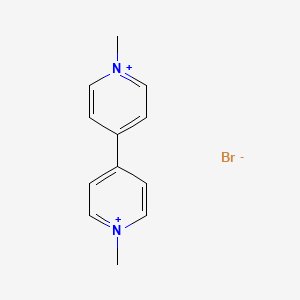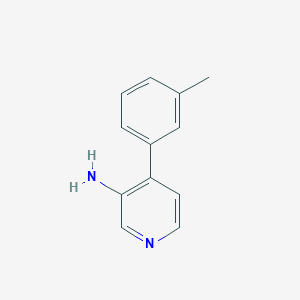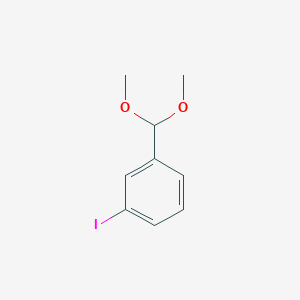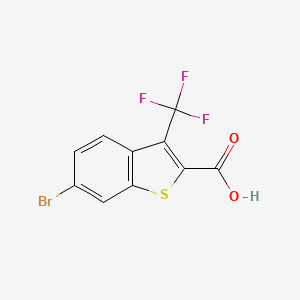
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a propenoic acid backbone substituted with trichloro and nitro-pyridinyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide typically involves multiple steps, starting from readily available precursors. The process often includes:
Halogenation: Introduction of chlorine atoms to the propenoic acid backbone.
Nitration: Addition of a nitro group to the pyridine ring.
Hydrazide Formation: Reaction of the nitrated pyridine with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyridines and different chlorinated propenoic acids.
Applications De Recherche Scientifique
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloro group can also participate in electrophilic reactions, further contributing to the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, methyl ester: A simpler ester derivative with different reactivity and applications.
Propanoic acid, 2,2,3-trichloro-, methyl ester: Shares the trichloro substitution but lacks the nitro-pyridinyl group.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Contains a methoxyphenyl group instead of the nitro-pyridinyl group.
Uniqueness
The uniqueness of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide lies in its combination of trichloro and nitro-pyridinyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
647824-53-1 |
|---|---|
Formule moléculaire |
C9H7Cl3N4O3 |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
2,3,3-trichloro-N'-methyl-N'-(3-nitropyridin-2-yl)prop-2-enehydrazide |
InChI |
InChI=1S/C9H7Cl3N4O3/c1-15(14-9(17)6(10)7(11)12)8-5(16(18)19)3-2-4-13-8/h2-4H,1H3,(H,14,17) |
Clé InChI |
KATDWEJYKOJHJN-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=CC=N1)[N+](=O)[O-])NC(=O)C(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)
![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)


